N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide
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Overview
Description
N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide is a complex organic compound with a unique structure that includes a benzamide group, an imidazolidinone ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide typically involves multiple steps:
Formation of the Imidazolidinone Ring: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Benzamide Group: This can be done through an amide coupling reaction, using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazolidinone ring.
Reduction: Reduction reactions can also occur, potentially affecting the carbonyl groups.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other strong bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could make it useful in the design of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Research: It can be used as a tool compound to study various biological processes, including enzyme inhibition and protein-protein interactions.
Mechanism of Action
The mechanism by which N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-methylpropyl)-2,5-dioxo-4-methylimidazolidin-4-yl]benzamide
- N-[1-(2-methylpropyl)-2,5-dioxo-4-(chloromethyl)imidazolidin-4-yl]benzamide
Uniqueness
N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical properties, such as lipophilicity, metabolic stability, and binding affinity. This makes it distinct from similar compounds that lack this group.
Properties
Molecular Formula |
C15H16F3N3O3 |
---|---|
Molecular Weight |
343.30 g/mol |
IUPAC Name |
N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide |
InChI |
InChI=1S/C15H16F3N3O3/c1-9(2)8-21-12(23)14(15(16,17)18,20-13(21)24)19-11(22)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,19,22)(H,20,24) |
InChI Key |
OYBUCLVFDWGZCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C(NC1=O)(C(F)(F)F)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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